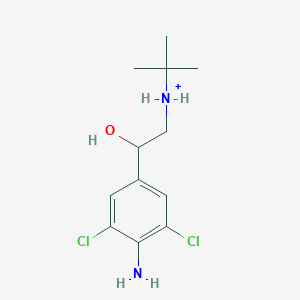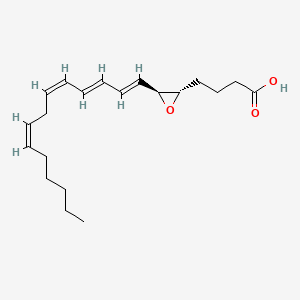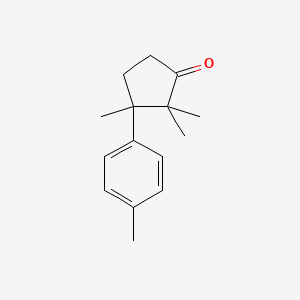![molecular formula C45H72O2 B1240067 [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate CAS No. 72467-67-5](/img/structure/B1240067.png)
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is a fluorescent cholesteryl ester derived from cholesterol and cis-parinaric acid. It is known for its unique properties as a fluorescent probe, making it valuable in various scientific research applications, particularly in the study of lipid membranes and lipoproteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is synthesized through the acylation of cholesterol with cis-parinaric acid. The reaction typically involves the use of fatty acid anhydride and 4-pyrrolidinopyridine as a catalyst in methylene chloride . The reaction conditions are carefully controlled to prevent polymerization, isomerization, or oxidation of the polyene fatty acids .
Industrial Production Methods
While specific industrial production methods for cholesteryl cis-parinarate are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments. The use of column chromatography under argon for purification is a common practice to ensure high purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate primarily undergoes acylation reactions. It is relatively stable under mild conditions but can be sensitive to elevated temperatures and acidic environments, which may lead to polymerization or isomerization .
Common Reagents and Conditions
Reagents: Fatty acid anhydride, 4-pyrrolidinopyridine, methylene chloride.
Conditions: Ambient temperature, inert atmosphere (e.g., argon), and controlled reaction times to prevent degradation.
Major Products
The primary product of the acylation reaction is cholesteryl cis-parinarate itself. Under specific conditions, other cholesteryl esters may also be formed, depending on the fatty acid used .
Wissenschaftliche Forschungsanwendungen
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is widely used as a fluorescent probe in various scientific research fields:
Chemistry: Used to study the structure and organization of lipid membranes and serum lipoproteins.
Biology: Employed in fluorescence microscopy to investigate lipid-protein interactions and membrane dynamics.
Medicine: Utilized in research related to cholesterol metabolism and cardiovascular diseases.
Industry: Applied in the development of bioimaging techniques and drug delivery systems.
Wirkmechanismus
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate exerts its effects through its fluorescent properties. When incorporated into lipid membranes or lipoproteins, it can be used to monitor changes in membrane organization and dynamics. The fluorescence energy transfer between cholesteryl cis-parinarate and other fluorescent molecules provides insights into the molecular interactions and structural changes within the lipid environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesteryl trans-parinarate: Another fluorescent cholesteryl ester with similar applications but different fluorescence properties due to the trans configuration of parinaric acid.
Cholestatrienyl oleate: A fluorescent cholesteryl ester used in similar research applications but with different structural characteristics.
Uniqueness
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is unique due to its specific cis configuration, which affects its fluorescence properties and interactions with lipid membranes. This makes it particularly valuable for studying the organization and dynamics of lipid environments .
Eigenschaften
CAS-Nummer |
72467-67-5 |
|---|---|
Molekularformel |
C45H72O2 |
Molekulargewicht |
645 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate |
InChI |
InChI=1S/C45H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-15,26,35-36,38-42H,7,16-25,27-34H2,1-6H3/b9-8+,11-10+,13-12+,15-14+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
InChI-Schlüssel |
VKFWRMXFODQCJN-GLCDNDOZSA-N |
SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Isomerische SMILES |
CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Synonyme |
cholesteryl cis-parinarate cholesteryl parinaratecholesteryl parinarate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1239985.png)
![(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1239986.png)


![(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide](/img/structure/B1239992.png)






![(22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione](/img/structure/B1240005.png)

